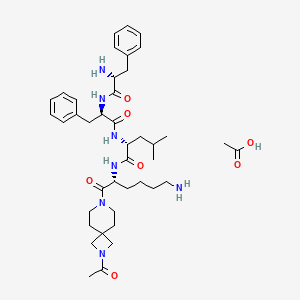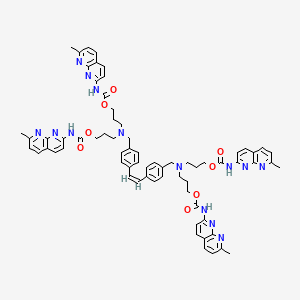
Z-Ncts
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Ncts, also known as Z-N-cyano-N-phenyl-p-toluenesulfonamide, is a non-toxic cyanating agent widely used in organic synthesis. It is known for its ability to transfer cyanide groups to various substrates, making it a valuable reagent in the formation of nitriles. This compound is particularly notable for its reduced toxicity compared to traditional cyanide sources, making it safer for use in laboratory and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ncts involves the reaction of N-phenylurea with p-toluenesulfonyl chloride. The process typically requires anhydrous conditions and the use of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then treated with a cyanating agent to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of closed systems and safety protocols is essential to minimize exposure to potentially hazardous intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Z-Ncts undergoes various types of chemical reactions, including:
Electrophilic Cyanation: this compound acts as an electrophilic cyanating agent, transferring the cyanide group to nucleophilic substrates.
Substitution Reactions: It can participate in substitution reactions where the cyanide group replaces other functional groups on the substrate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Anhydrous solvents like THF, dichloromethane, and acetonitrile.
Catalysts: Transition metal catalysts like palladium and copper are often employed to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound are nitriles. These nitriles can be further transformed into various functionalized compounds, making this compound a versatile reagent in organic synthesis .
Aplicaciones Científicas De Investigación
Z-Ncts has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of nitriles, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules, such as the cyanation of amino acids and peptides.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of Z-Ncts involves the transfer of the cyanide group to a nucleophilic substrate. The Z-stilbene linker in this compound facilitates the interaction with the target molecule, allowing for the efficient transfer of the cyanide group. This process is often catalyzed by transition metals, which enhance the reactivity of the cyanide group and promote the formation of the desired product .
Comparación Con Compuestos Similares
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A similar cyanating agent with comparable reactivity but different structural features.
Trimethylsilyl cyanide (TMSCN): Another cyanating agent, but more toxic compared to Z-Ncts.
Copper(I) cyanide (CuCN): Used in similar reactions but requires different reaction conditions and has higher toxicity
Uniqueness of this compound
This compound stands out due to its reduced toxicity and high efficiency in cyanation reactions. Its unique Z-stilbene linker provides specific interactions with target molecules, enhancing its reactivity and selectivity. This makes this compound a safer and more effective alternative to traditional cyanating agents .
Propiedades
Fórmula molecular |
C68H70N14O8 |
|---|---|
Peso molecular |
1211.4 g/mol |
Nombre IUPAC |
3-[[4-[(Z)-2-[4-[[bis[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]methyl]phenyl]ethenyl]phenyl]methyl-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C68H70N14O8/c1-45-9-23-53-27-31-57(73-61(53)69-45)77-65(83)87-39-5-35-81(36-6-40-88-66(84)78-58-32-28-54-24-10-46(2)70-62(54)74-58)43-51-19-15-49(16-20-51)13-14-50-17-21-52(22-18-50)44-82(37-7-41-89-67(85)79-59-33-29-55-25-11-47(3)71-63(55)75-59)38-8-42-90-68(86)80-60-34-30-56-26-12-48(4)72-64(56)76-60/h9-34H,5-8,35-44H2,1-4H3,(H,69,73,77,83)(H,70,74,78,84)(H,71,75,79,85)(H,72,76,80,86)/b14-13- |
Clave InChI |
KSINHSXBUUMTJG-YPKPFQOOSA-N |
SMILES isomérico |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)/C=C\C6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


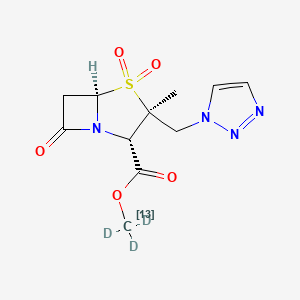
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
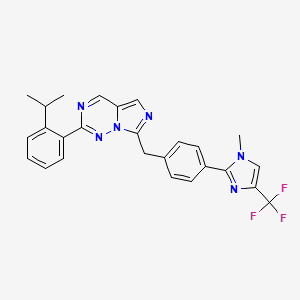
![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)


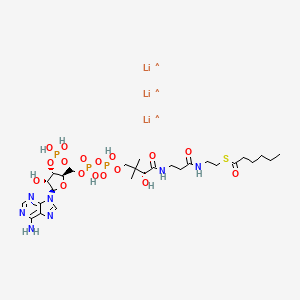
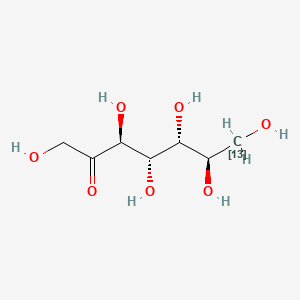
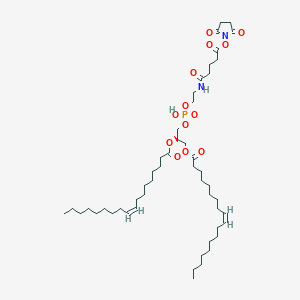

![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)


